2-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of a thiadiazole ring, a nitrophenyl group, and a chromeno-pyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the thiadiazole ring through the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides . The chromeno-pyrrole structure can be synthesized via cyclization reactions involving appropriate starting materials under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiadiazole and chromeno-pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to the presence of the thiadiazole and nitrophenyl groups.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Indole Derivatives: Indole compounds have a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its combination of a thiadiazole ring, a nitrophenyl group, and a chromeno-pyrrole structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H18N4O5S |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H18N4O5S/c1-12(2)10-17-24-25-23(33-17)26-19(13-6-5-7-14(11-13)27(30)31)18-20(28)15-8-3-4-9-16(15)32-21(18)22(26)29/h3-9,11-12,19H,10H2,1-2H3 |
InChI Key |
RPQMKUDSTOQSTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.